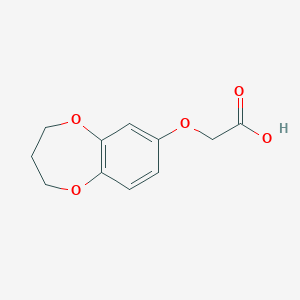

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid

描述

属性

IUPAC Name |

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-11(13)7-16-8-2-3-9-10(6-8)15-5-1-4-14-9/h2-3,6H,1,4-5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKMAXRAIVNCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)OCC(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid typically follows these key steps:

- Formation of the benzodioxepin ring system through cyclization or ring closure reactions starting from appropriate phenolic or catechol precursors.

- Introduction of the oxyacetic acid side chain via etherification or Williamson ether synthesis, often using haloacetic acid derivatives or protected forms.

- Oxidation and deprotection steps to yield the free acid and the final benzodioxepin structure.

Two major synthetic procedures (referred to as Procedure A and Procedure B) have been documented for related benzodioxepin derivatives, which can be adapted for this compound.

Procedure A: Williamson Etherification and Cyclization Approach

This method involves the preparation of benzodioxepinones or benzodioxepines by etherification followed by ring closure:

- Starting materials : Phenolic compounds or catechols are alkylated with haloacetic acid derivatives under basic conditions to form ether linkages.

- Cyclization : Intramolecular cyclization (e.g., Dieckmann cyclization) is employed to close the dioxepin ring.

- Oxidation : Selective oxidation steps convert aldehyde or alcohol intermediates into the carboxylic acid functionality.

- Purification : Chromatographic purification (silica gel chromatography) is used to isolate the target compound.

Example data from literature :

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Etherification | Haloacetic acid derivative, base, solvent | 70-85 | Williamson ether synthesis |

| Dieckmann cyclization | Strong base, aprotic solvent | 60-75 | Ring closure to form benzodioxepin ring |

| Oxidation | Oxone (potassium peroxymonosulfate), DMF | 80-90 | Converts aldehyde to acid |

| Purification | Silica gel chromatography | - | Ensures high purity |

This procedure has been used to prepare analogues of Calone 1951®, a related benzodioxepinone, and can be adapted for this compound.

Procedure B: Protective Group Strategy and Ring Closure

An alternative approach employs protective groups to facilitate selective functionalization:

- Protection of hydroxyl groups : Use of tetrahydropyranyl (THP) or dioxolane protecting groups to mask sensitive hydroxyls.

- Alkylation with protected haloalkyl ethers : Alkylating agents bearing protected oxyacetic acid groups are reacted with phenolic precursors.

- Deprotection and oxidation : Removal of protecting groups under acidic conditions followed by oxidation to yield the carboxylic acid.

- Microwave-assisted synthesis : Microwave irradiation has been explored to improve reaction rates and yields in some steps.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Protection of hydroxyl groups | THP-Cl, DMAP, triethylamine, DCM, 0 °C | 85-90 | Protect phenolic OH groups |

| Alkylation | Protected bromoalkyl ether, base, DMF | 75-85 | Formation of ether linkage |

| Deprotection | Trifluoroacetic acid, CH2Cl2, room temp | 80-90 | Removal of THP group |

| Oxidation | Oxone or other oxidants | 80-90 | Formation of carboxylic acid |

This method allows for better control over functional group transformations and has been used for related benzodioxepin analogues.

Oxidation and Iodolactonization Methodology

Recent research has demonstrated an efficient tandem oxidation and iodolactonization approach for benzodioxepin derivatives:

- Starting from 2-alkoxybenzaldehydes , the aldehyde group is oxidized to the carboxylic acid.

- Iodolactonization : The carboxylic acid undergoes intramolecular cyclization with a halogen source (e.g., iodine) to form the lactone ring, which can be further transformed into benzodioxepin derivatives.

- Catalysts and conditions : CuI and tertiary butyl hydroperoxide in acetonitrile at 70 °C.

- Post-synthetic modifications : The iodolactone products can be converted into thiocyanate, azide, thioether, and triazole derivatives.

This method is notable for its moderate to good yields and operational simplicity, providing an alternative route to benzodioxepin acids.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Williamson Etherification & Cyclization (Procedure A) | Etherification → Cyclization → Oxidation → Purification | Well-established, good yields, scalable | Multi-step, requires strong bases |

| Protective Group Strategy (Procedure B) | Protection → Alkylation → Deprotection → Oxidation | Selective functionalization, high purity | Additional steps for protection/deprotection |

| Tandem Oxidation & Iodolactonization | Oxidation of aldehyde → Iodolactonization → Post-modification | Efficient, mild conditions, versatile | Requires halogen reagents, moderate yields |

Research Findings and Notes

- Microwave-assisted synthesis can enhance reaction rates and yields in the formation of benzodioxepin rings, especially in Procedure B.

- Oxidation with Oxone is a reliable method for converting aldehydes to carboxylic acids in these systems, providing high purity products.

- The choice of protecting groups and solvents significantly affects the success of alkylation and cyclization steps.

- Purification by silica gel chromatography is standard to isolate the target acid with minimal impurities.

- The tandem oxidation and iodolactonization method offers a novel pathway that may reduce step count and improve functional group tolerance.

化学反应分析

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzodioxepin ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Primary amines, alkyl halides

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

科学研究应用

Chemistry

- Building Block for Synthesis: It serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

- Reagent in Organic Reactions: The compound can undergo various reactions such as oxidation and reduction, facilitating the development of new chemical entities.

Biology

- Biological Activities: Research indicates potential antimicrobial and antioxidant properties. Studies have shown its ability to inhibit certain enzymes involved in oxidative stress, suggesting a role in mitigating oxidative damage.

Medicine

- Therapeutic Potential: Ongoing studies are investigating its use in drug development for various diseases. For instance, derivatives of this compound have been evaluated for their inhibitory effects on enzymes related to diabetes and neurodegenerative diseases.

Industry

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and acts as an intermediate in synthesizing other industrial compounds.

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial effects of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential as a therapeutic agent against infections. -

Enzyme Inhibition Research:

Research focused on the compound’s ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The findings demonstrated moderate inhibitory activity against α-glucosidase (IC50 values ranging from 81 to 86 μM), indicating potential applications in managing type 2 diabetes.

作用机制

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes through its interaction with enzymes and receptors. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

相似化合物的比较

Chloro-Substituted Benzodioxepin Derivatives

Benzothiazin Derivatives

- Example: 2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic Acid Molecular Formula: C₁₇H₁₂F₃NO₄S Molecular Weight: 383.34 g/mol Key Differences: Replacement of the benzodioxepin oxygen with a sulfonyl group and incorporation of fluorine atoms significantly alter electronic properties. The trifluorobenzyl group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .

Chromen-Benzodioxepin Hybrids

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

生物活性

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid is a synthetic compound that belongs to the benzodioxepin family. Its unique chemical structure, which integrates a benzodioxepin ring with an acetic acid moiety, has led to significant interest in its biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 208.21 g/mol. Its IUPAC name reflects its complex structure, which contributes to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 127264-07-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate several pathways:

- Antioxidant Activity : The compound exhibits antioxidant properties by inhibiting enzymes associated with oxidative stress, potentially protecting cells from damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Receptor Interaction : The compound interacts with various receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in experimental models.

- Anticancer Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study published in MDPI highlighted the synthesis of novel antimicrobial agents derived from benzodioxepin structures. The findings indicated that derivatives of benzodioxepins demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of related compounds showed that modifications in the benzodioxepin structure could enhance their efficacy in reducing inflammatory markers in vitro and in vivo .

Anticancer Research

A recent investigation into the anticancer properties of benzodioxepin derivatives suggested that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds within its class.

| Compound Name | Biological Activity |

|---|---|

| 3,4-Dihydro-2H-1,5-benzoxazine derivatives | Antifungal and antibacterial properties |

| 3-(3,4-Dihydro-2H-benzodioxepin-7-yloxy)-acetic acid | Moderate antimicrobial activity |

The comparative analysis shows that while similar compounds also exhibit biological activities, the unique structural features of this compound may confer distinct advantages in specific therapeutic applications.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yloxy)acetic acid to improve yield and purity?

- Methodological Answer : Utilize regioselective etherification of the benzodioxepin core with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via recrystallization from ethanol/water mixtures to remove unreacted starting materials . For purity validation, employ HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., benzodioxepin ring protons at δ 4.2–4.5 ppm for methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ at m/z 238.08) .

- X-ray Crystallography : For structural confirmation, grow single crystals in methanol/ethyl acetate and analyze using a Bruker D8 Venture diffractometer (Cu-Kα radiation) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for acetic acid derivatives:

- Use fume hoods to minimize inhalation risks (vapor pressure ~0.1 mmHg at 25°C).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact (pH ~3.5 in aqueous solutions).

- Store in amber glass containers at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model electrophilic substitution at the benzodioxepin oxygen. Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites . Validate predictions experimentally via Sonogashira coupling or Ullmann reactions with aryl halides .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analysis of dose-response studies (e.g., IC₅₀ variability in enzyme inhibition assays):

- Standardize assay conditions (pH 7.4, 37°C) and controls (e.g., DMSO ≤0.1% v/v).

- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) to confirm target engagement .

- Perform molecular dynamics simulations (AMBER) to assess ligand-receptor binding stability under varying ionic strengths .

Q. How can reaction engineering improve scalability for multi-step syntheses involving this compound?

- Methodological Answer : Implement flow chemistry for continuous processing:

- Design microreactors with PTFE tubing (ID 1 mm) to enhance heat transfer during exothermic steps (e.g., esterification).

- Optimize residence time (10–15 min) and temperature (60–80°C) via DOE (Design of Experiments) to maximize conversion .

- Integrate inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formations .

Q. What role does stereoelectronic effects play in the stability of this compound under acidic conditions?

- Methodological Answer : Investigate via pH-dependent stability studies:

- Prepare buffered solutions (pH 1–6) and analyze degradation kinetics using UPLC-MS.

- Identify degradation products (e.g., ring-opened diols) via HRMS/MS fragmentation patterns.

- Correlate results with NBO (Natural Bond Orbital) analysis to assess hyperconjugative stabilization of the ether linkage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。